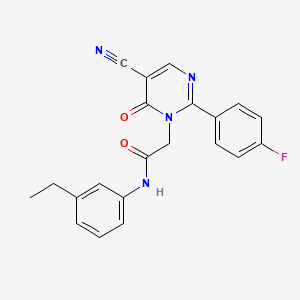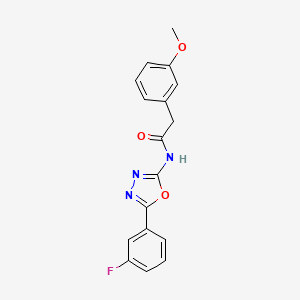
3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using a specific method that involves the reaction of 3,5-dimethoxybenzoyl chloride with N-(2-oxo-2-(2-phenylmorpholino)ethyl)amine. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Antipsychotic Agents :
- Benzamide derivatives, including those related to 3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, have been studied for their potential as antipsychotic agents. A study by Högberg et al. (1990) synthesized and evaluated various benzamides for their affinity for dopamine D-2 receptors and inhibition of apomorphine-induced behavioral responses, indicating potential antipsychotic properties.
Anti-Tubercular Activity :
- Research by Nimbalkar et al. (2018) focused on synthesizing novel derivatives of benzamide for anti-tubercular activity. The study showed that most synthesized compounds exhibited promising activity against Mycobacterium tuberculosis.
Cancer Stem Cell Targeting :
- A study by Bhat et al. (2016) involved the design and synthesis of benzamide derivatives for targeting cancer stem cells. The compounds exhibited significant in vitro antitumor activity against colon cancer stem cells.
Antibacterial and Antifungal Activities :
- The antibacterial and antifungal properties of benzamide derivatives were explored in research by Ighilahriz-Boubchir et al. (2017). The study found that these compounds inhibited the growth of bacteria and fungi.
Central Nervous System Receptor Binding :
- Bishop et al. (1991) conducted a study on the synthesis of benzamides and their evaluation as ligands for dopamine D2 receptors, which are significant for understanding central nervous system disorders.
Analgesic and Anti-Inflammatory Agents :
- The research by Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzamide for potential use as analgesic and anti-inflammatory agents, showing high inhibitory activity on COX-2 selectivity.
NO Production Inhibition :
- A study by Kim et al. (2009) identified new benzamide derivatives that potently inhibited nitric oxide production in microglia cells, which can be relevant for inflammatory diseases.
Antimicrobial and Molecular Docking Studies :
- The work of Talupur et al. (2021) explored the synthesis of benzamide derivatives and their antimicrobial evaluation. Molecular docking studies were also carried out to understand their mechanism of action.
properties
IUPAC Name |
3,5-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-10-16(11-18(12-17)27-2)21(25)22-13-20(24)23-8-9-28-19(14-23)15-6-4-3-5-7-15/h3-7,10-12,19H,8-9,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHONRFKRAZGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Diazaspiro[2.5]oct-1-ene-6-sulfonyl chloride](/img/structure/B2513116.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxy-3-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2513117.png)
![N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2513119.png)
![N-(tert-butyl)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2513120.png)

![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2513123.png)
![3-(2-ethoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2513124.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide](/img/structure/B2513126.png)
![3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2513128.png)
![4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2513130.png)
![(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2513131.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2513133.png)
![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513135.png)